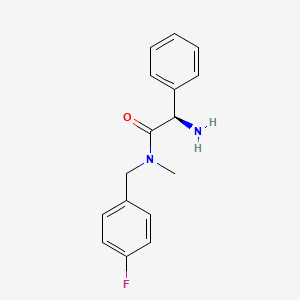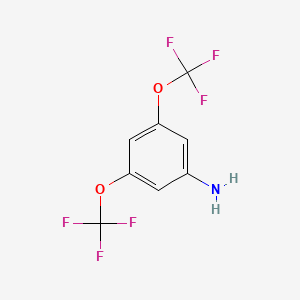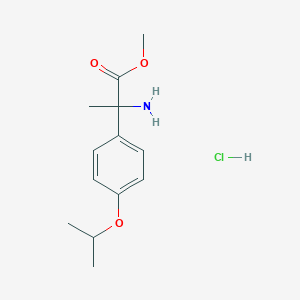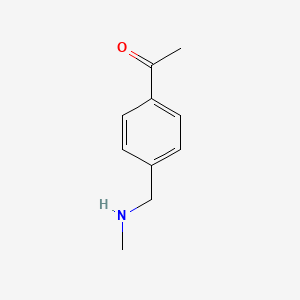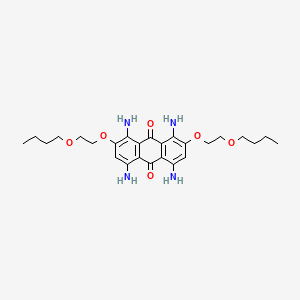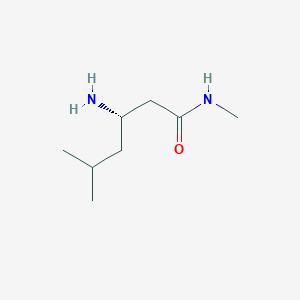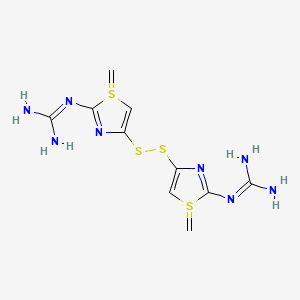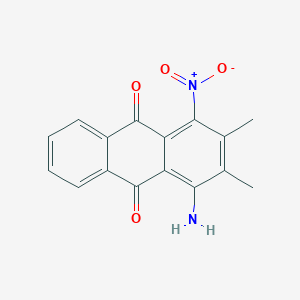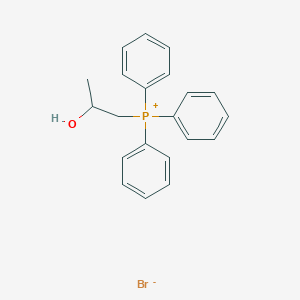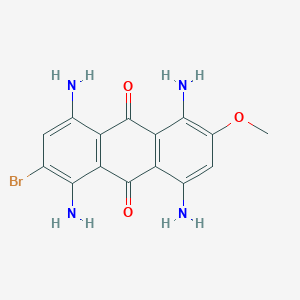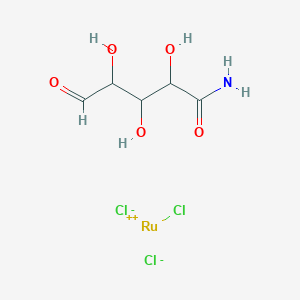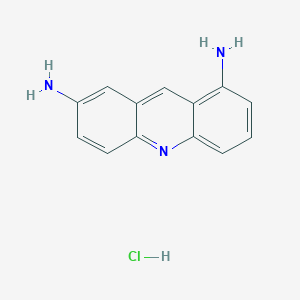
2,8-Diaminoacridin-Hydrochlorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diaminoacridin-Hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of two amino groups at the 2 and 8 positions of the acridine ring. This compound is often used in research due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminoacridin-Hydrochlorid typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Diaminoacridin-Hydrochlorid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted acridines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitrosoacridines, nitroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,8-Diaminoacridin-Hydrochlorid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its interactions with DNA and RNA, making it useful in genetic and molecular biology research.
Medicine: It has potential therapeutic applications, including its use as an antimicrobial agent and in cancer research.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2,8-Diaminoacridin-Hydrochlorid involves its interaction with biological macromolecules such as DNA. The compound intercalates between the base pairs of DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to its potential use as an antimicrobial and anticancer agent. The molecular targets include the DNA double helix and various enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
3,6-Diaminoacridine: Another derivative of acridine with amino groups at the 3 and 6 positions.
Proflavine: A compound with similar intercalating properties used as an antiseptic.
Acriflavine: A mixture of proflavine and acridine derivatives used in medical applications.
Uniqueness: 2,8-Diaminoacridin-Hydrochlorid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C13H12ClN3 |
|---|---|
Poids moléculaire |
245.71 g/mol |
Nom IUPAC |
acridine-1,7-diamine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;/h1-7H,14-15H2;1H |
Clé InChI |
DPBOUKQVTWJLRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


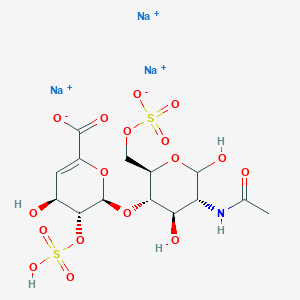
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
